5-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile
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Overview
Description
5-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile is a complex organic compound that features a piperazine ring, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile typically involves multiple steps:
Formation of the piperazine derivative: This step involves the reaction of 4-methylpiperazine with an appropriate alkyne derivative under basic conditions.
Coupling with piperidine: The piperazine derivative is then coupled with a piperidine derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the pyridine ring:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and piperidine rings.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the piperazine and piperidine rings.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound targets specific enzymes and receptors, modulating their activity.
Pathways Involved: It affects various signaling pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methylpiperazin-1-yl)pyridin-2-amine: A simpler analog with similar structural features.
5-(4-Methylpiperazin-1-yl)-2-nitroaniline: Another analog with a nitro group instead of a nitrile group.
Uniqueness
5-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile is unique due to its combination of multiple functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H27N5O |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
5-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C20H27N5O/c1-23-11-13-24(14-12-23)8-2-3-15-26-20-6-9-25(10-7-20)19-5-4-18(16-21)22-17-19/h4-5,17,20H,6-15H2,1H3 |
InChI Key |
RTDYROVWICHLRH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC#CCOC2CCN(CC2)C3=CN=C(C=C3)C#N |
Origin of Product |
United States |
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